molecular formula C20H20N2O4 B2945242 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-75-1

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2945242
CAS No.: 953209-75-1
M. Wt: 352.39
InChI Key: SCVPNUIMWJVULN-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide features a central acetamide backbone linked to two distinct aromatic systems:

  • A 4-methoxyphenyl group attached to the acetamide’s carbonyl carbon.
  • A 5-(4-methoxyphenyl)isoxazole moiety connected via a methylene bridge to the acetamide’s nitrogen.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)11-20(23)21-13-16-12-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVPNUIMWJVULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound with potential biological applications. Its structure includes an isoxazole moiety, which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name reveals its complex structure, featuring a methoxy-substituted phenyl group and an isoxazole moiety. The molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3 with a molecular weight of approximately 314.36 g/mol.

PropertyValue
Molecular FormulaC18H20N2O3C_{18}H_{20}N_2O_3
Molecular Weight314.36 g/mol
Density1.142 g/cm³
Boiling Point429.3 °C

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have been reported, suggesting that modifications in the phenyl or isoxazole rings can enhance bioactivity.

  • Antibacterial Activity : Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were recorded at concentrations ranging from 4.69 to 22.9 µM for different derivatives .
  • Antifungal Activity : Similarly, antifungal evaluations indicated efficacy against Candida albicans and Fusarium oxysporum, with MIC values demonstrating moderate effectiveness .

The biological activity of this compound may be attributed to its ability to interact with specific bacterial enzymes or cellular pathways. Structural studies suggest that the isoxazole ring may play a crucial role in binding to target sites, potentially inhibiting key metabolic processes in pathogens.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of methoxy-substituted isoxazoles, including our compound of interest. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that the introduction of electron-donating groups on the phenyl ring improved antimicrobial potency, suggesting a direct correlation between electronic properties and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 762257-36-3)
  • Key Differences :
    • Replaces the isoxazole with a 1,3,4-oxadiazole ring.
    • Introduces a thioether linkage instead of a methylene bridge.
    • Substituents: Single 4-methoxyphenyl on oxadiazole and 5-methylisoxazole.
  • Properties: Water solubility at pH 7.4: 2.9 µg/mL, suggesting moderate hydrophilicity due to the polar oxadiazole and thioether groups . Biological relevance: Oxadiazoles are known for antimicrobial and anti-inflammatory activities, but specific data for this compound are unavailable.
Thiazolo[2,3-c][1,2,4]triazole-Based Analogues (Compounds 26–32)
  • Key Differences :
    • Core heterocycle: Thiazolo-triazole instead of isoxazole.
    • Substituents: Varied groups (e.g., morpholine, thiomorpholine) on the phenylacetamide.
  • Properties :
    • Anti-infective activity: Compounds with morpholine substituents (e.g., Compound 27 ) showed 78% yield and enhanced activity against bacterial targets compared to thiomorpholine derivatives .
    • SAR Insight: Polar substituents (e.g., morpholine) improve solubility and target engagement, whereas lipophilic groups (e.g., trifluoromethylphenyl) enhance membrane permeability .

Analogues with Modified Aromatic Substituents

2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide
  • Key Differences: Replaces 4-methoxyphenyl with 4-ethoxyphenyl. Incorporates a fluoro-morpholinocarbonylphenylamino-indazole system.
  • Properties :
    • Antiproliferative activity: Ethoxy groups enhance metabolic stability compared to methoxy, as evidenced by improved cytotoxicity profiles in cancer cell lines .
    • Solubility: Morpholine and fluorine substituents increase polarity, balancing lipophilicity for optimal bioavailability .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences :
    • Substitutes methoxyphenyl with chloro-nitrobenzene and adds a methylsulfonyl group .
  • Properties :
    • Reactivity: The electron-withdrawing nitro and chloro groups reduce aromatic ring electron density, favoring electrophilic substitution reactions in synthetic applications .
    • Crystallography: Exhibits intermolecular hydrogen bonding (C–H⋯O), influencing solid-state packing and stability .

Sulfonamide-Based Analogues

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0)
  • Key Differences :
    • Replaces the isoxazole-methyl bridge with a sulfamoylphenyl group.
    • Features a chloroacetamide backbone.
  • Properties: Similarity score to target compound: 0.94, indicating high structural overlap .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Heterocycle Aromatic Substituents Key Functional Groups Solubility/Activity Reference
Target Compound Isoxazole Dual 4-methoxyphenyl Acetamide, methylene bridge N/A -
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-Oxadiazole 4-Methoxyphenyl, 5-methylisoxazole Thioether 2.9 µg/mL (pH 7.4)
Compound 27 (Thiazolo-triazole) Thiazolo-triazole 4-Methoxyphenyl, morpholine Acetamide, thioether 78% yield; anti-infective
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole 4-Ethoxyphenyl, fluorophenyl Acetamide, morpholine Antiproliferative activity
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Isoxazole Chloroacetamide, sulfamoylphenyl Chloro, sulfonamide Similarity score: 0.94

Research Findings and Implications

  • Methoxy vs. Ethoxy Groups : Ethoxy substituents (e.g., in ) improve metabolic stability but may reduce solubility compared to methoxy .
  • Linker Optimization : Methylene bridges (target) enhance conformational flexibility, while thioethers () or sulfonamides () alter electronic properties and target interactions.

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